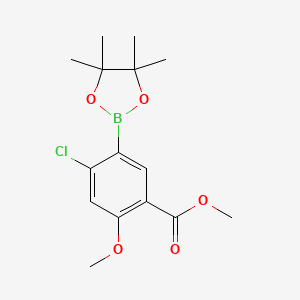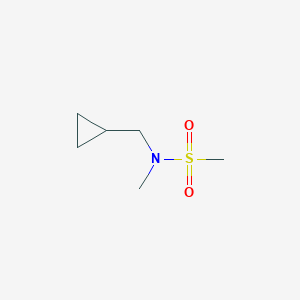![molecular formula C12H16ClNO4S B1488178 Ácido 2-[(3-cloro-4-metilfenil)(metilsulfonil)amino]butanoico CAS No. 1858240-10-4](/img/structure/B1488178.png)
Ácido 2-[(3-cloro-4-metilfenil)(metilsulfonil)amino]butanoico
Descripción general
Descripción
2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C12H16ClNO4S and its molecular weight is 305.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
, es de interés para la síntesis de nuevos materiales. .
Síntesis Química
El compuesto sirve como un bloque de construcción en la síntesis química. Sus grupos sulfonilo y amino reactivos permiten la creación de moléculas complejas. Esto es particularmente útil en la síntesis de nuevos compuestos orgánicos, que podrían tener aplicaciones que van desde agroquímicos hasta productos químicos de alto rendimiento .
Bioquímica
En bioquímica, se puede estudiar la interacción del compuesto con enzimas y proteínas. Puede actuar como un inhibidor o activador de ciertas vías bioquímicas, proporcionando información sobre la función enzimática y ayudando en el descubrimiento de nuevos objetivos terapéuticos .
Ciencias Ambientales
El destino ambiental del Ácido 2-[(3-cloro-4-metilfenil)(metilsulfonil)amino]butanoico puede ser investigado para comprender sus productos de descomposición y su impacto en los ecosistemas. Esto es crucial para evaluar el riesgo ambiental de los nuevos productos químicos antes de que se introduzcan en el mercado .
Química Analítica
En química analítica, el compuesto se utiliza para desarrollar y validar nuevos métodos para detectar y cuantificar sustancias químicas en mezclas complejas. Su estructura y propiedades bien definidas sirven como referencia para el desarrollo de métodos .
Química Medicinal
Las posibles interacciones del compuesto con los sistemas biológicos lo convierten en un candidato para estudios de química medicinal. Se podría utilizar para diseñar nuevos fármacos con una eficacia mejorada y menos efectos secundarios modificando su estructura molecular para dirigirse a receptores biológicos específicos .
Química Computacional
Los modelos computacionales utilizan la estructura molecular conocida del compuesto para predecir su comportamiento en diversos escenarios. Esto ayuda a comprender sus propiedades físicas y químicas sin la necesidad de extensos experimentos de laboratorio, lo que ahorra tiempo y recursos .
Propiedades
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-11(12(15)16)14(19(3,17)18)9-6-5-8(2)10(13)7-9/h5-7,11H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLTBGDYYQCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)C)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)






